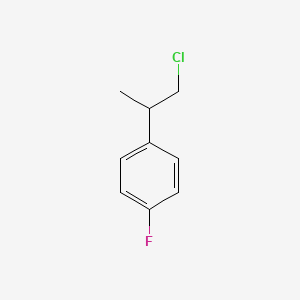
1-(1-Chloropropan-2-yl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloropropan-2-yl)-4-fluorobenzene is an organic compound with the molecular formula C9H10ClF It is a derivative of benzene, where a chlorine atom is attached to the second carbon of a propyl group, and a fluorine atom is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Chloropropan-2-yl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluorobenzyl chloride with isopropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Chloropropan-2-yl)-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and primary amines in solvents like ethanol or DMF.
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Products like 1-(1-hydroxypropan-2-yl)-4-fluorobenzene.
Electrophilic Aromatic Substitution: Products like 1-(1-chloropropan-2-yl)-2,4-difluorobenzene.
Oxidation and Reduction: Products like 1-(1-chloropropan-2-yl)-4-fluorobenzyl alcohol.
Applications De Recherche Scientifique
1-(1-Chloropropan-2-yl)-4-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-(1-Chloropropan-2-yl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The presence of chlorine and fluorine atoms can influence its binding affinity and selectivity towards target molecules.
Comparaison Avec Des Composés Similaires
1-(1-Chloropropan-2-yl)benzene: Lacks the fluorine atom, leading to different chemical properties and reactivity.
1-(1-Chloropropan-2-yl)-2-fluorobenzene: The fluorine atom is positioned differently, affecting its electronic distribution and reactivity.
1-(1-Chloropropan-2-yl)-3-fluorobenzene: Another positional isomer with distinct chemical behavior.
Uniqueness: 1-(1-Chloropropan-2-yl)-4-fluorobenzene is unique due to the specific positioning of the chlorine and fluorine atoms, which imparts distinct electronic and steric effects
Propriétés
Formule moléculaire |
C9H10ClF |
|---|---|
Poids moléculaire |
172.63 g/mol |
Nom IUPAC |
1-(1-chloropropan-2-yl)-4-fluorobenzene |
InChI |
InChI=1S/C9H10ClF/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
Clé InChI |
JEPCEUCSFXJZSV-UHFFFAOYSA-N |
SMILES canonique |
CC(CCl)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


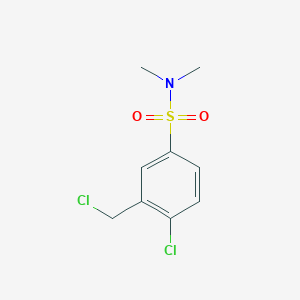
![Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13202544.png)
![7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13202548.png)
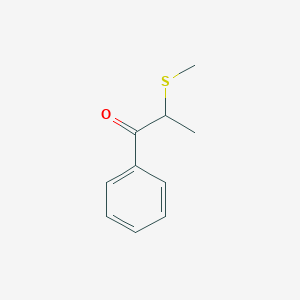
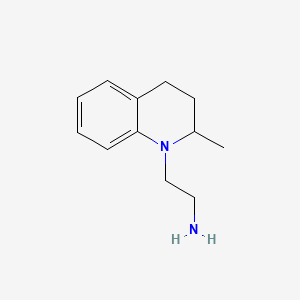
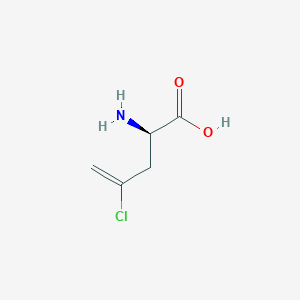
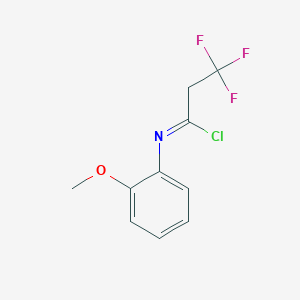
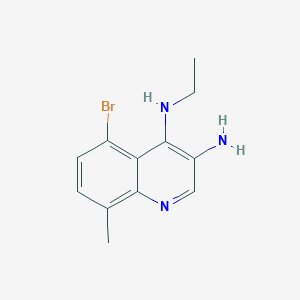
![2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13202584.png)

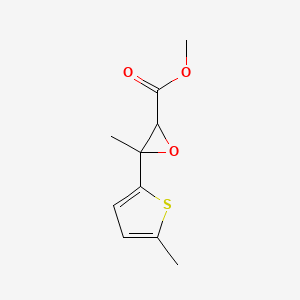
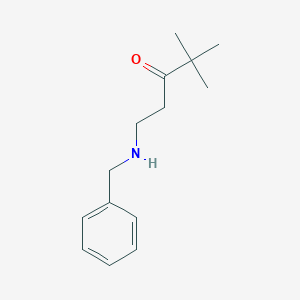
![3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13202606.png)
![2-chloro-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13202625.png)
